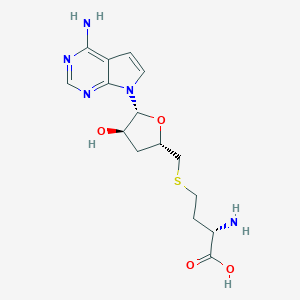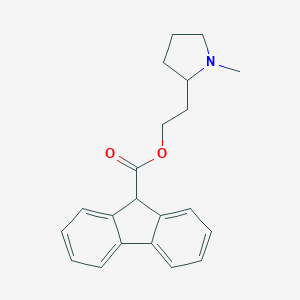
Serotonina
Descripción general
Descripción
La serotonina, también conocida como 5-hidroxitriptamina, es un neurotransmisor monoaminérgico que juega un papel crucial en la regulación del estado de ánimo, la cognición, la recompensa, el aprendizaje y la memoria. Se encuentra predominantemente en el tracto gastrointestinal, las plaquetas sanguíneas y el sistema nervioso central. La this compound se sintetiza a partir del aminoácido esencial triptófano y está involucrada en varios procesos fisiológicos, incluida la vasoconstricción, los movimientos intestinales y la estabilización del estado de ánimo .
Aplicaciones Científicas De Investigación
La serotonina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como precursor en la síntesis de diversos productos farmacéuticos y productos químicos de investigación.
Biología: Se estudia por su papel en la neurotransmisión y sus efectos en el comportamiento y el estado de ánimo.
Medicina: Es el objetivo de los antidepresivos, como los inhibidores selectivos de la recaptación de this compound, para tratar los trastornos del estado de ánimo. También se utiliza en el estudio de la motilidad gastrointestinal y la función cardiovascular.
Industria: Se utiliza en la producción de productos farmacéuticos y como herramienta de investigación en neuroquímica .
Mecanismo De Acción
La serotonina ejerce sus efectos uniéndose y activando los receptores de this compound, que se distribuyen por todo el sistema nervioso central y periférico. Estos receptores están involucrados en diversas vías de señalización que regulan el estado de ánimo, la cognición y los procesos fisiológicos. La this compound también puede señalizar a través de un mecanismo no receptor llamado serotonilación, donde modifica proteínas e influye en las funciones celulares .
Compuestos Similares:
Dopamina: Otro neurotransmisor monoaminérgico involucrado en los mecanismos de recompensa y placer.
Noradrenalina: Un neurotransmisor involucrado en la excitación y la alerta.
Melatonina: Una hormona derivada de la this compound que regula los ciclos de sueño-vigilia
Singularidad de la this compound: La this compound es única por su influencia generalizada en el sistema nervioso central y periférico. Regula una variedad diversa de funciones, desde el estado de ánimo y la cognición hasta la motilidad gastrointestinal y la vasoconstricción, lo que la convierte en un objetivo crítico para diversas intervenciones terapéuticas .
Análisis Bioquímico
Biochemical Properties
Serotonin interacts with a variety of enzymes, proteins, and other biomolecules. It is synthesized from tryptophan via the hydroxylation of the 5 position on the ring, forming the intermediate 5-hydroxytryptophan, and then decarboxylation to produce serotonin . Serotonin is also a growth factor for some types of cells, which may give it a role in wound healing .
Cellular Effects
Serotonin has profound effects on various types of cells and cellular processes. It modulates cytokine secretion in monocytes/macrophages . It can suppress the release of tumor necrosis factor-α and interleukin-1β by activating serotonin receptors . Furthermore, neutrophil recruitment and T-cell activation can both be mediated by serotonin . Serotonin also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Serotonin exerts its effects at the molecular level through various mechanisms. It binds to different serotonin receptor subtypes, activating an intracellular secondary messenger cascade and exerting its effect on several downstream biochemical pathways . It also influences gene expression and can inhibit or activate enzymes .
Temporal Effects in Laboratory Settings
The effects of serotonin can change over time in laboratory settings. For example, acute stress may result in an increase in brain serotonin availability
Dosage Effects in Animal Models
The effects of serotonin can vary with different dosages in animal models. For instance, elevated dietary tryptophan has a suppressive effect on aggressive behavior and post-stress plasma cortisol concentrations in vertebrates, including teleosts . These effects are believed to be mediated by the brain serotonergic system .
Metabolic Pathways
Serotonin is involved in various metabolic pathways. It is synthesized from tryptophan via the (rate-limiting) hydroxylation of the 5 position on the ring (forming the intermediate 5-hydroxytryptophan), and then decarboxylation to produce serotonin . The rate of serotonin biosynthesis is limited by tryptophan availability .
Transport and Distribution
Serotonin is transported and distributed within cells and tissues in various ways. It is primarily produced by serotonergic neurons in the brain and enterochromaffin cells scattered throughout the lining of the gastrointestinal tract . About 99% of total body serotonin is located intracellularly and is mostly stored in platelets that serve as a reservoir .
Subcellular Localization
Serotonin is localized in various subcellular compartments. It is found in the central nervous system, specifically in the brainstem’s raphe nuclei, the skin’s Merkel cells, pulmonary neuroendocrine cells, and the tongue’s taste receptor cells . It is also found in blood platelets and is released during agitation and vasoconstriction .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La serotonina se sintetiza a partir del triptófano mediante un proceso enzimático de dos pasos. El primer paso implica la hidroxilación del triptófano por la enzima triptófano hidroxilasa para formar 5-hidroxitriptófano. El segundo paso es la descarboxilación del 5-hidroxitriptófano por la descarboxilasa de L-aminoácido aromático para producir this compound .
Métodos de Producción Industrial: La producción industrial de this compound generalmente implica fermentación microbiana utilizando microorganismos genéticamente modificados. Estos microorganismos están diseñados para producir en exceso la triptófano hidroxilasa y la descarboxilasa de L-aminoácido aromático, facilitando la conversión eficiente del triptófano a this compound .
Análisis De Reacciones Químicas
Tipos de Reacciones: La serotonina experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución.
Reactivos y Condiciones Comunes:
Oxidación: La this compound puede ser oxidada por la monoamino oxidasa para formar ácido 5-hidroxiindolacético.
Reducción: La reducción de la this compound es menos común, pero puede ocurrir en condiciones específicas.
Principales Productos Formados:
Oxidación: Ácido 5-hidroxiindolacético.
Sustitución: Varios derivados de la this compound, dependiendo del sustituyente introducido.
Comparación Con Compuestos Similares
Dopamine: Another monoamine neurotransmitter involved in reward and pleasure mechanisms.
Norepinephrine: A neurotransmitter involved in arousal and alertness.
Melatonin: A hormone derived from serotonin that regulates sleep-wake cycles
Uniqueness of Serotonin: Serotonin is unique in its widespread influence on both the central and peripheral nervous systems. It regulates a diverse array of functions, from mood and cognition to gastrointestinal motility and vasoconstriction, making it a critical target for various therapeutic interventions .
Propiedades
IUPAC Name |
3-(2-aminoethyl)-1H-indol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10/h1-2,5-6,12-13H,3-4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAYGJVTTNCVMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8075330 | |
| Record name | Serotonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8075330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Serotonin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000259 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
25.5 mg/mL | |
| Record name | Serotonin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000259 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
50-67-9 | |
| Record name | Serotonin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Serotonin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Serotonin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08839 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Serotonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8075330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-aminoethyl)indol-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.054 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SEROTONIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/333DO1RDJY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Serotonin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000259 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details














Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine](/img/structure/B10428.png)






![(5S,6S)-6-(4-hydroxyphenyl)-6-methyl-5-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-7,8-dihydro-5H-naphthalen-2-ol](/img/structure/B10439.png)




